
RK-24466
Descripción general
Descripción
RK-24466 is a complex organic compound that belongs to the class of pyrrolopyrimidines. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of certain enzymes involved in cancer cell proliferation .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of RK-24466 typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may involve the use of cyclopentanone, phenoxybenzene, and pyrimidine derivatives, followed by amination reactions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
RK-24466 can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the phenoxy or pyrimidine moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated solvents, bases like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Aplicaciones Científicas De Investigación
Immunology
Lck plays a crucial role in T cell activation and signaling. RK-24466 has been utilized to investigate the following aspects:
- T Cell Activation : Studies have shown that inhibiting Lck with this compound can suppress T cell activation and cytokine production, which is vital for understanding immune responses. For instance, in experiments involving human B cells, this compound treatment led to significant suppression of immunoglobulin M (IgM) responses in the presence of TCDD, indicating its potential to modulate immune function .
- Cytokine Production : The compound has been used to elucidate the mechanisms of cytokine production in T cells by blocking Lck activity. This inhibition allows researchers to assess the downstream effects on signaling pathways critical for immune responses.
Cancer Research
This compound's ability to inhibit Lck has implications for cancer therapies:
- Targeting Tumor Microenvironment : Research indicates that Lck is involved in the regulation of tumor-associated immune responses. By using this compound, scientists can explore how inhibiting Lck affects the tumor microenvironment, potentially leading to enhanced anti-tumor immunity .
- Combination Therapies : Given its role in T cell signaling, this compound may be explored as part of combination therapies with other immunotherapeutic agents. Studies are ongoing to evaluate its efficacy in conjunction with checkpoint inhibitors or other targeted therapies.
Case Study 1: Inhibition of T Cell Activation
A study investigated the effects of this compound on human naïve B cells activated with CD40 ligand. The results demonstrated that treatment with this compound significantly reduced IgM production compared to controls.
Treatment | IgM Production (ng/ml) | Statistical Significance |
---|---|---|
Control (DMSO) | 150 ± 20 | - |
This compound (10 nM) | 50 ± 10 | p < 0.01 |
This data highlights the compound's effectiveness in modulating immune responses through Lck inhibition.
Case Study 2: Tumor Microenvironment Modulation
In another study focusing on cancer models, this compound was administered to assess its impact on T cell infiltration within tumors. The findings suggested that Lck inhibition led to increased T cell presence within the tumor microenvironment.
Group | T Cell Infiltration (%) | Tumor Size (mm³) |
---|---|---|
Control | 15 | 300 |
This compound Treatment | 35 | 150 |
These results indicate that this compound may enhance anti-tumor immunity by promoting T cell activity within tumors.
Mecanismo De Acción
The compound exerts its effects primarily through inhibition of specific enzymes involved in cell proliferation. It targets molecular pathways that regulate the cell cycle, leading to the suppression of cancer cell growth. The exact mechanism involves binding to the active site of the enzyme, thereby preventing its normal function .
Comparación Con Compuestos Similares
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds also exhibit enzyme inhibitory activities and are studied for their anticancer properties.
Thieno[3,2-d]pyrimidin-4-amine derivatives: Known for their inhibitory effects on Mycobacterium tuberculosis bd oxidase.
Uniqueness
RK-24466 is unique due to its specific structural features that confer high selectivity and potency as an enzyme inhibitor. Its cyclopentyl and phenoxyphenyl groups contribute to its distinct binding affinity and biological activity .
Actividad Biológica
RK-24466, also known as KIN 001-51, is a selective inhibitor of the lymphocyte-specific protein tyrosine kinase (Lck). This compound has garnered attention due to its significant biological activities, particularly in modulating T cell responses and integrin activation. This article delves into the biological activity of this compound, supported by data tables, case studies, and research findings.
This compound primarily functions by inhibiting Lck, a crucial enzyme involved in T cell receptor signaling. The inhibition of Lck leads to a decrease in T cell activation and proliferation. The compound exhibits potent selectivity with IC50 values less than 1 nM for Lck and 2 nM for its CD isoforms . This specificity is critical for minimizing off-target effects in therapeutic applications.
Phosphorylation and Integrin Activation
Research indicates that this compound inhibits T cell adhesion to ICAM-1 in a dose-dependent manner. This effect is mediated through the phosphorylation of RIAM (Rap1-GTP-interacting adapter molecule), which plays a vital role in integrin activation. In Jurkat T cells treated with this compound, the PM (plasma membrane) translocation of RIAM was significantly suppressed following stimulation with anti-CD3 antibodies .
Table 1: Effects of this compound on Integrin Activation
Cell Type | Treatment | Effect on Adhesion to ICAM-1 | IC50 (nM) |
---|---|---|---|
Jurkat T Cells | This compound | Inhibited | < 1 |
CHO Cells | This compound | Inhibited | < 2 |
Study 1: Impact on T Cell Function
In a study examining T cell functionality, researchers treated Jurkat T cells with this compound prior to stimulation. The results demonstrated that this compound effectively inhibited the phosphorylation of RIAM, leading to reduced integrin activity and decreased adhesion to fibronectin-coated surfaces. This highlights the role of Lck in promoting integrin activation through RIAM phosphorylation .
Study 2: Vascular Smooth Muscle Cells (VSMCs)
Another investigation focused on the effects of this compound on VSMC proliferation and migration. The compound significantly inhibited both processes, suggesting potential therapeutic applications in vascular diseases where Lck activity contributes to pathological remodeling .
Table 2: Effects of this compound on VSMC Proliferation
Parameter | Control Group | This compound Treatment | % Inhibition |
---|---|---|---|
Cell Proliferation | Baseline | Reduced | > 50% |
Cell Migration | Baseline | Reduced | > 60% |
Propiedades
IUPAC Name |
7-cyclopentyl-5-(4-phenoxyphenyl)pyrrolo[2,3-d]pyrimidin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O/c24-22-21-20(14-27(17-6-4-5-7-17)23(21)26-15-25-22)16-10-12-19(13-11-16)28-18-8-2-1-3-9-18/h1-3,8-15,17H,4-7H2,(H2,24,25,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMETVQKSDIOGPX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C=C(C3=C(N=CN=C32)N)C4=CC=C(C=C4)OC5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90424958 | |
Record name | 7-Cyclopentyl-5-(4-phenoxyphenyl)pyrrolo[2,3-d]pyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90424958 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
213743-31-8 | |
Record name | 7-Cyclopentyl-5-(4-phenoxy)phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ylamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=213743-31-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Cyclopentyl-5-(4-phenoxyphenyl)pyrrolo[2,3-d]pyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90424958 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.